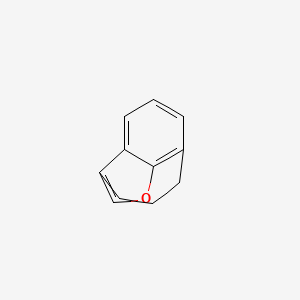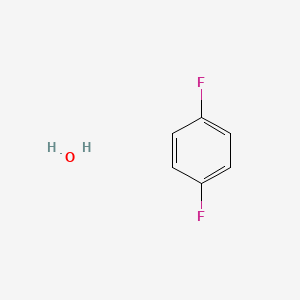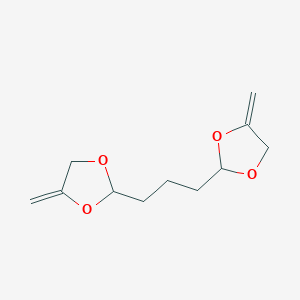
2,2'-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane) is a chemical compound characterized by its unique structure, which includes two dioxolane rings connected by a propane-1,3-diyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane) typically involves the reaction of propane-1,3-diol with formaldehyde under acidic conditions to form the dioxolane rings. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production efficiency.
化学反応の分析
Types of Reactions
2,2’-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane rings into diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxolane rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce diols.
科学的研究の応用
2,2’-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: It is utilized in the production of polymers and advanced materials with specific properties.
作用機序
The mechanism by which 2,2’-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane) exerts its effects involves the interaction of its dioxolane rings with various molecular targets. The compound can form stable complexes with metal ions, which can influence catalytic processes and biochemical pathways. Additionally, its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.
類似化合物との比較
Similar Compounds
2,2’-[(1-Methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-: This compound has a similar dioxolane structure but with different substituents.
4,4’-[(2,2-Dimethylpropane-1,3-diyl)bis(azanediyl)bis(methylene)]bis(2-methoxyphenol): Another compound with a similar propane-1,3-diyl linker but different functional groups.
Uniqueness
2,2’-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane) is unique due to its specific dioxolane ring structure and the versatility it offers in synthetic applications. Its ability to form stable complexes and undergo various chemical reactions makes it a valuable compound in research and industrial applications.
特性
CAS番号 |
401793-74-6 |
|---|---|
分子式 |
C11H16O4 |
分子量 |
212.24 g/mol |
IUPAC名 |
4-methylidene-2-[3-(4-methylidene-1,3-dioxolan-2-yl)propyl]-1,3-dioxolane |
InChI |
InChI=1S/C11H16O4/c1-8-6-12-10(14-8)4-3-5-11-13-7-9(2)15-11/h10-11H,1-7H2 |
InChIキー |
OTXQQCIKDXQBKO-UHFFFAOYSA-N |
正規SMILES |
C=C1COC(O1)CCCC2OCC(=C)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



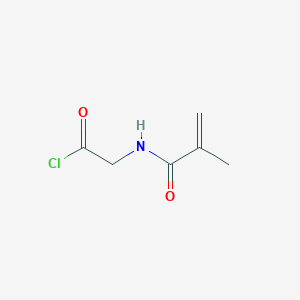

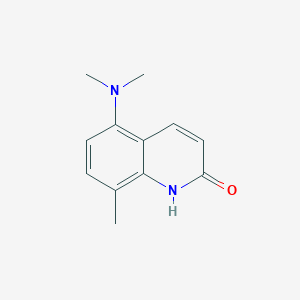
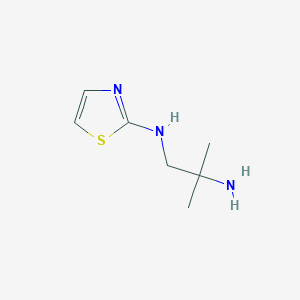


![Sodium, [bis(1,1-dimethylethyl)methylsilyl]-](/img/structure/B14258289.png)
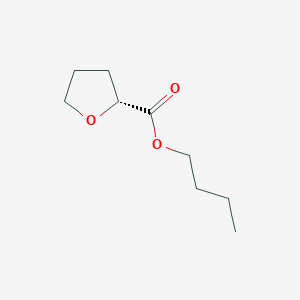
![2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole](/img/structure/B14258304.png)
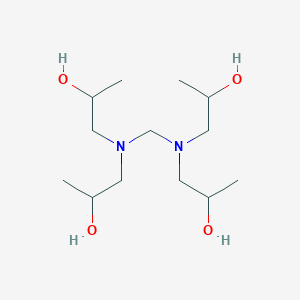
![6-[(Naphthalen-1-ylamino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14258318.png)
